4-(3-Nitrophényl)pyrimidin-2-amine

Vue d'ensemble

Description

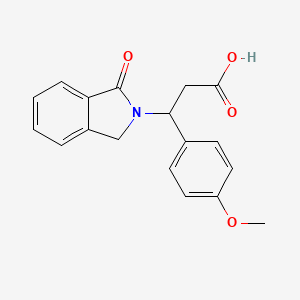

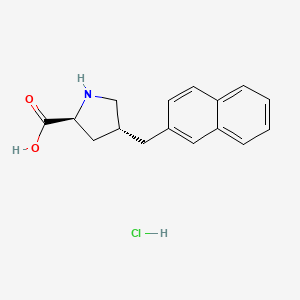

“4-(3-Nitrophenyl)pyrimidin-2-amine” is a compound that serves as an intermediate during the synthesis of certain pharmaceuticals . It contains a pyrimidine ring, which is an aromatic heterocyclic compound containing nitrogen atoms at the 1st and 3rd positions .

Molecular Structure Analysis

The molecular structure of “4-(3-Nitrophenyl)pyrimidin-2-amine” is represented by the linear formula C10H8N4O2 . The InChI code for this compound is 1S/C10H8N4O2/c11-10-12-5-4-9 (13-10)7-2-1-3-8 (6-7)14 (15)16/h1-6H, (H2,11,12,13) .Physical And Chemical Properties Analysis

The compound “4-(3-Nitrophenyl)pyrimidin-2-amine” has a molecular weight of 216.2 . It has a boiling point of 487.2±47.0C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la 4-(3-Nitrophényl)pyrimidin-2-amine, organisée en sections distinctes pour chaque domaine :

Applications antimicrobiennes

Des recherches ont exploré la synthèse de dérivés de pyrimidin-2-ol/thiol, qui ont montré des propriétés antimicrobiennes prometteuses. Ces composés, y compris les variations de la pyrimidin-2-amine, sont évalués pour leur efficacité contre diverses souches bactériennes et fongiques .

Écran pharmacologique

Des études ont été menées sur la synthèse et l’écran pharmacologique de di-phényl pyrimidin-2-amines substituées, qui comprennent des dérivés de la this compound. Ces composés sont analysés pour leurs effets thérapeutiques potentiels .

Activités anti-inflammatoires

Des dérivés de pyrimidine ont été identifiés comme possédant des effets anti-inflammatoires. La réponse inhibitrice de ces composés contre des médiateurs inflammatoires essentiels comme la prostaglandine E2, la synthase inductible de l’oxyde nitrique et le facteur de nécrose tumorale-α a été un axe de recherche important .

Activités anticancéreuses

Une série de pyrimidin-2-amines ont été conçues, synthétisées et évaluées pour leurs activités anticancéreuses. Ces études visent à comparer l’activité antiproliférative de ces composés avec des médicaments standard comme le cisplatine .

Synthèse et caractérisation

La synthèse et la caractérisation de dérivés de base de Schiff et d’azétidine à partir de pyrimidin-2-amines ont été documentées. Ces dérivés sont ensuite analysés pour leurs caractéristiques biologiques, ce qui pourrait conduire à diverses applications en chimie médicinale .

Safety and Hazards

The safety information for “4-(3-Nitrophenyl)pyrimidin-2-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Nitrophenyl)pyrimidin-2-amine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, which is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it an attractive candidate for anticancer therapy .

Mode of Action

4-(3-Nitrophenyl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its function .

Biochemical Pathways

The inhibition of PLK4 by 4-(3-Nitrophenyl)pyrimidin-2-amine affects the centriole duplication pathway . This disruption can lead to a halt in cell division, thereby inhibiting the proliferation of cancer cells . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

The compound is known to have good plasma stability . It also exhibits a low risk of drug-drug interactions

Result of Action

The inhibition of PLK4 by 4-(3-Nitrophenyl)pyrimidin-2-amine leads to a reduction in the clonogenicity of cancer cells . It also causes an accumulation of cells in the G2/M phase of the cell cycle . Furthermore, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .

Action Environment

The action of 4-(3-Nitrophenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . .

Analyse Biochimique

Biochemical Properties

4-(3-Nitrophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as Aurora kinase A, which is involved in cell cycle regulation . The interaction between 4-(3-Nitrophenyl)pyrimidin-2-amine and Aurora kinase A leads to the inhibition of kinase activity, resulting in the accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis . Additionally, 4-(3-Nitrophenyl)pyrimidin-2-amine may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 4-(3-Nitrophenyl)pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(3-Nitrophenyl)pyrimidin-2-amine can induce apoptosis in cancer cells by inhibiting Aurora kinase A activity, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase . This compound also affects gene expression by modulating the phosphorylation status of key regulatory proteins, thereby altering the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of 4-(3-Nitrophenyl)pyrimidin-2-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of Aurora kinase A, inhibiting its activity and preventing the phosphorylation of downstream targets . The inhibition of Aurora kinase A activity leads to the accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis through the activation of caspases . Additionally, 4-(3-Nitrophenyl)pyrimidin-2-amine may interact with other kinases and regulatory proteins, further influencing cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Nitrophenyl)pyrimidin-2-amine can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 4-(3-Nitrophenyl)pyrimidin-2-amine may lead to changes in cellular function, such as the induction of apoptosis and alterations in gene expression . These long-term effects are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of 4-(3-Nitrophenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit kinase activity, leading to the desired therapeutic effects . At higher doses, 4-(3-Nitrophenyl)pyrimidin-2-amine may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

4-(3-Nitrophenyl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions involve oxidation, reduction, and hydrolysis, while the phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione . These metabolic pathways play a crucial role in the detoxification and elimination of 4-(3-Nitrophenyl)pyrimidin-2-amine from the body.

Transport and Distribution

The transport and distribution of 4-(3-Nitrophenyl)pyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, 4-(3-Nitrophenyl)pyrimidin-2-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers.

Subcellular Localization

The subcellular localization of 4-(3-Nitrophenyl)pyrimidin-2-amine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various kinases and regulatory proteins . Additionally, 4-(3-Nitrophenyl)pyrimidin-2-amine may be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its ability to modulate cellular signaling pathways and gene expression.

Propriétés

IUPAC Name |

4-(3-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLBBCMCYYTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370701 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240136-69-0 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)

![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)